3-羟基-DL-脯氨酸盐酸盐 (H-DL-Pro(3-OH)-OH.HCl)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

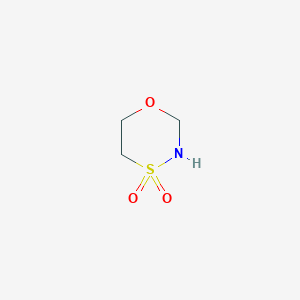

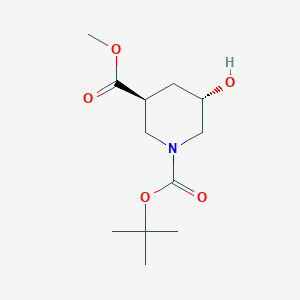

3-Hydroxy-DL-proline hydrochloride is a derivative of proline, a unique amino acid that forms a tertiary amide when incorporated into biopolymers . It is a chiral molecule used in the synthesis of pharmaceuticals . The hydroxy group at position 3 makes it a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis .

Synthesis Analysis

The synthesis of 3-Hydroxy-DL-proline hydrochloride involves a multi-enzymatic cascade reaction . The process starts with L-arginine as a substrate and involves three steps: L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . This synthetic route is simpler and more efficient than conventional chemical synthesis .Molecular Structure Analysis

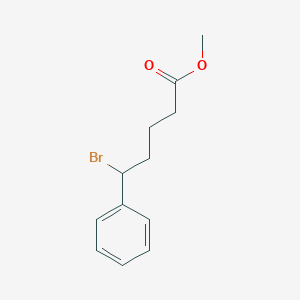

The molecular formula of 3-Hydroxy-DL-proline hydrochloride is C5H10ClNO3 . It is a diastereoisomer, meaning it has the same molecular formula but different spatial arrangements of atoms .Chemical Reactions Analysis

The interconversions of the cis and trans racemates of synthetic 3-Hydroxy-DL-proline and of synthetic 3-methoxyproline were achieved by an epimerization reaction at carbon atom 2 . This process verifies their diastereoisomeric nature .Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-DL-proline hydrochloride is 167.59 . It is a neutral heterocyclic protein amino acid . The optical rotations of all the isomers of 3-Hydroxy-DL-proline have been obtained .科学研究应用

- Applications :

- Hg(II) Complexes : 3-HPA forms stable complexes with mercury ions (Hg(II)) . These complexes have potential applications in analytical chemistry and environmental monitoring.

- Sm(III) Complexes : It also coordinates with samarium ions (Sm(III)), which could be relevant in luminescent materials or catalysis .

- Applications :

Metal Complexation and Coordination Chemistry

Matrix for Mass Spectrometry

Synthetic Chemistry

作用机制

Target of Action

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure . The primary targets of this compound are likely to be proteins, particularly collagen, which is the most abundant protein in mammals and contains a high proportion of proline and its derivatives .

Mode of Action

It is known that proline and its derivatives can influence the folding and structure of proteins . By interacting with these proteins, 3-Hydroxy-DL-proline hydrochloride may induce changes in their structure and function .

Biochemical Pathways

3-Hydroxy-DL-proline hydrochloride is involved in the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the stability of the collagen triple helix . In addition, this compound can be catabolized to other amino acids such as glycine, ornithine, and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It is known that proline and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine .

Result of Action

The action of 3-Hydroxy-DL-proline hydrochloride at the molecular and cellular level is likely to involve changes in protein structure and function, particularly in collagen . This can have various effects, depending on the specific proteins and cells involved .

Action Environment

The action of 3-Hydroxy-DL-proline hydrochloride can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of this compound and its interactions with proteins .

未来方向

The unique properties of proline and its derivatives, including 3-Hydroxy-DL-proline, have sparked interest in their development and applications. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . Future research may focus on developing practical production strategies for various hydroxyprolines and exploring their potential use in pharmaceutical synthesis .

属性

IUPAC Name |

3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)